molecular formula C17H19N3O4 B2873135 5-Methoxy-2-(2-methylphenyl)-6-(morpholine-4-carbonyl)pyridazin-3-one CAS No. 942004-61-7

5-Methoxy-2-(2-methylphenyl)-6-(morpholine-4-carbonyl)pyridazin-3-one

Cat. No. B2873135
CAS RN: 942004-61-7
M. Wt: 329.356
InChI Key: HNTZJBCOVVHEAQ-UHFFFAOYSA-N
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Description

5-Methoxy-2-(2-methylphenyl)-6-(morpholine-4-carbonyl)pyridazin-3-one, also known as MMMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMMP is a pyridazinone derivative that exhibits a range of biochemical and physiological effects, making it a promising candidate for use in scientific research.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(2-methylphenyl)-6-(morpholine-4-carbonyl)pyridazin-3-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 5-Methoxy-2-(2-methylphenyl)-6-(morpholine-4-carbonyl)pyridazin-3-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation. 5-Methoxy-2-(2-methylphenyl)-6-(morpholine-4-carbonyl)pyridazin-3-one has also been shown to inhibit the activity of various kinases, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), which are involved in cell signaling pathways.
Biochemical and Physiological Effects
5-Methoxy-2-(2-methylphenyl)-6-(morpholine-4-carbonyl)pyridazin-3-one has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 5-Methoxy-2-(2-methylphenyl)-6-(morpholine-4-carbonyl)pyridazin-3-one has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, 5-Methoxy-2-(2-methylphenyl)-6-(morpholine-4-carbonyl)pyridazin-3-one has been shown to exhibit anti-oxidant properties, which may protect against oxidative stress and cellular damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-Methoxy-2-(2-methylphenyl)-6-(morpholine-4-carbonyl)pyridazin-3-one in lab experiments is its ability to exhibit a range of biochemical and physiological effects, making it a versatile tool for studying various biological processes. However, one of the limitations of using 5-Methoxy-2-(2-methylphenyl)-6-(morpholine-4-carbonyl)pyridazin-3-one is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 5-Methoxy-2-(2-methylphenyl)-6-(morpholine-4-carbonyl)pyridazin-3-one. One potential direction is to further investigate its potential applications in cancer research, particularly in combination with other chemotherapeutic agents. Another potential direction is to investigate its potential applications in neurodegenerative disease research, as it has been shown to exhibit neuroprotective properties. Additionally, further research is needed to fully understand the mechanism of action of 5-Methoxy-2-(2-methylphenyl)-6-(morpholine-4-carbonyl)pyridazin-3-one, which may provide insight into its potential applications in various fields of research.
Conclusion
In conclusion, 5-Methoxy-2-(2-methylphenyl)-6-(morpholine-4-carbonyl)pyridazin-3-one is a promising chemical compound that exhibits a range of biochemical and physiological effects, making it a versatile tool for scientific research. Its potential applications in cancer research, inflammation research, and neurodegenerative disease research make it an area of interest for future research. Further investigation into its mechanism of action may provide insight into its potential applications in various fields of research.

Synthesis Methods

The synthesis of 5-Methoxy-2-(2-methylphenyl)-6-(morpholine-4-carbonyl)pyridazin-3-one involves a multi-step process that includes the reaction of 2-methylphenylhydrazine with ethyl acetoacetate, followed by the reaction of the resulting intermediate with morpholine-4-carbonyl chloride. The final product is obtained through a condensation reaction between the intermediate and 5-methoxy-2-nitrobenzaldehyde.

Scientific Research Applications

5-Methoxy-2-(2-methylphenyl)-6-(morpholine-4-carbonyl)pyridazin-3-one has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antitumor, anti-inflammatory, and anti-oxidant properties, making it a promising candidate for use in cancer research, inflammation research, and neurodegenerative disease research.

properties

IUPAC Name

5-methoxy-2-(2-methylphenyl)-6-(morpholine-4-carbonyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-12-5-3-4-6-13(12)20-15(21)11-14(23-2)16(18-20)17(22)19-7-9-24-10-8-19/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTZJBCOVVHEAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)N3CCOCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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